molecular formula C7H9N3O2 B14194451 N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea CAS No. 919996-52-4

N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea

Cat. No.: B14194451
CAS No.: 919996-52-4
M. Wt: 167.17 g/mol
InChI Key: LGVRGWRJXKEPDQ-UHFFFAOYSA-N
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Description

N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea (CAS 919996-52-4) is a synthetic urea derivative of interest in medicinal chemistry and drug discovery. With a molecular formula of C7H9N3O2 and a molecular weight of 167.165 g/mol, this compound combines a urea core, a hydroxyurea group, and a pyridinylmethyl moiety . Urea derivatives are a privileged scaffold in pharmaceutical research due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity . The hydroxyurea group is a known pharmacophore present in compounds with various biological activities. For instance, related N-hydroxyurea structures have been developed as inhibitors of enzymes like lipoxygenase and thromboxane synthase, indicating potential applications in researching inflammatory and allergic diseases such as asthma . Furthermore, the 3-pyridinylmethyl group is a common heteroaromatic motif used in drug design to improve pharmacokinetic properties and to facilitate key binding interactions with target proteins . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for probing new biological mechanisms. It is particularly valuable for constructing conformationally defined oligomers (foldamers) and for studying π-stacking interactions in molecular design due to the inherent conformational preferences of the urea functionality . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

919996-52-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-hydroxy-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C7H9N3O2/c11-7(10-12)9-5-6-2-1-3-8-4-6/h1-4,12H,5H2,(H2,9,10,11)

InChI Key

LGVRGWRJXKEPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NO

Origin of Product

United States

Preparation Methods

Dimethyl Dithiocarbonate (DMDTC) Approach

Artuso et al. demonstrated that DMDTC efficiently carbonylates amines under mild conditions to form ureas. For this compound:

  • Step 1 : React hydroxylamine hydrochloride with DMDTC in water at 60°C to form S-methyl N-hydroxythiocarbamate.
  • Step 2 : Add pyridin-3-ylmethylamine to the intermediate, yielding the target urea after purification (Scheme 1).

Advantages :

  • Avoids toxic phosgene.
  • High yields (75–90%) for analogous ureas.

Limitations :

  • Requires strict pH control to prevent hydroxylamine oxidation.

Phenyl Pyridazine Carboxylate Reagents

Yoon et al. utilized phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate (68 ) as a stable phosgene alternative.

  • Step 1 : React 68 with hydroxylamine to form N-hydroxy carbamate.
  • Step 2 : Introduce pyridin-3-ylmethylamine under reflux to afford the urea.

Conditions :

  • Solvent: Toluene or dichloromethane.
  • Temperature: 70–80°C.
  • Yield: ~65% (estimated from similar reactions).

Isocyanate-Based Methods

Potassium Isocyanate in Aqueous Media

Tiwari et al. developed a scalable method using potassium isocyanate (KOCN) and amines in water:

  • Step 1 : Dissolve hydroxylamine hydrochloride and pyridin-3-ylmethylamine in 1 M HCl.
  • Step 2 : Add KOCN (2.2 equiv.) and stir at 25°C for 6–12 hours.
  • Isolation : Extract with dichloromethane and purify via recrystallization.

Key Data :

  • Yield : 74–89% for primary amines.
  • Purity : >95% by HPLC.

Advantages :

  • Solvent-free, eco-friendly.
  • Scalable to gram quantities.

In Situ Isocyanate Generation

Hofmann rearrangement of carboxamides generates isocyanates, which react with amines:

  • Step 1 : Convert pyridin-3-ylmethyl carboxamide to isocyanate using N-bromosuccinimide (NBS) and KOH.
  • Step 2 : Trap the isocyanate with hydroxylamine.

Conditions :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 0–5°C.
  • Yield: ~50% (based on analogous reactions).

Protection-Deprotection Strategies

O-Protected Hydroxylamine

To prevent side reactions, hydroxylamine is often protected as O-benzylhydroxylamine:

  • Step 1 : React O-benzylhydroxylamine with pyridin-3-ylmethyl isocyanate.
  • Step 2 : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.

Conditions :

  • Solvent: Ethanol.
  • Yield: 60–70% (estimated).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
DMDTC Carbonylation 60°C, H₂O 75–90% Phosgene-free, mild pH sensitivity
KOCN in Water 25°C, aqueous 74–89% Scalable, eco-friendly Competition with symmetric ureas
Hofmann Rearrangement 0–5°C, THF ~50% High purity Low yield, harsh conditions
Protection-Deprotection RT, ethanol 60–70% Avoids hydroxylamine instability Additional steps

Challenges and Optimization

  • Hydroxylamine Stability : Degrades readily under basic or oxidative conditions. Acidic media (e.g., HCl) improve stability.
  • Regioselectivity : Stepwise addition of amines or use of bulky reagents minimizes symmetric urea formation.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the pyridin-3-ylmethyl group can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Findings:

Structural Complexity : The trifluoromethyl and chloro substituents in significantly increase molecular weight and hydrophobicity compared to the dimethylphenyl analog and the target compound.

Solubility Implications : The hydroxylamine group in the target compound may reduce LogP compared to (LogP = 3.488) and , suggesting better aqueous solubility.

Bioactivity Potential: Electron-withdrawing groups (e.g., Cl, CF₃ in ) are often associated with enhanced binding to hydrophobic enzyme pockets, whereas the hydroxylamine group in the target compound could facilitate hydrogen bonding or redox activity.

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